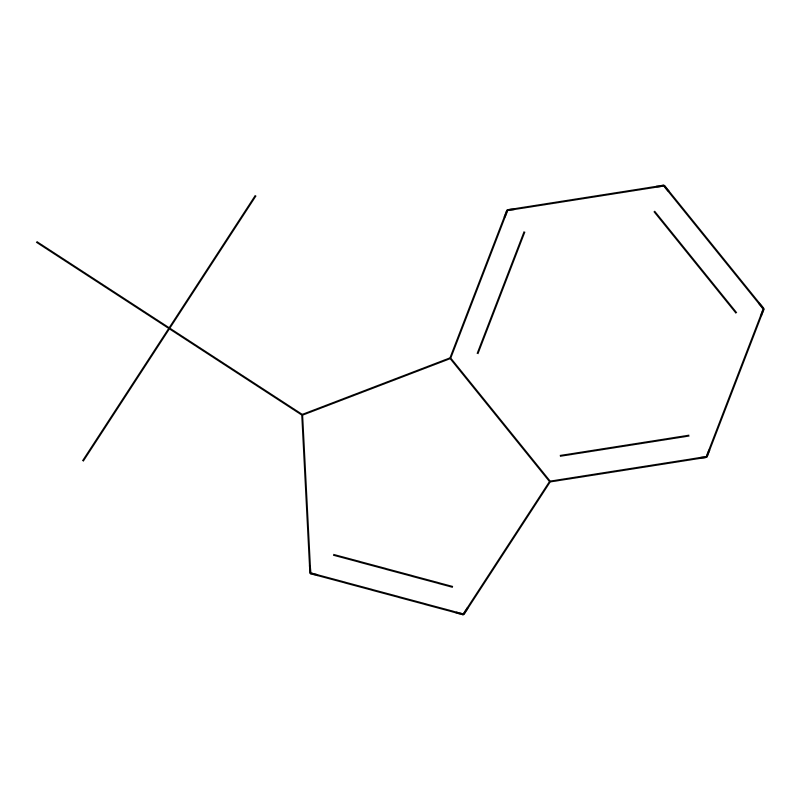1-tert-Butyl-1H-indene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Organic Synthesis: The indene core structure is present in various biologically active molecules and pharmaceuticals []. Functionalization of 1-tert-Butyl-1H-Indene could be a stepping stone for synthesizing more complex indenes with desired properties.
- Material Science: Substituted indenes have been investigated for their potential use in organic light-emitting diodes (OLEDs) due to their interesting photophysical properties. Understanding how the tert-butyl group affects the chemical and physical properties of 1-tert-Butyl-1H-Indene could be valuable for material science research.
1-tert-Butyl-1H-indene is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to the indene ring. Its molecular formula is C₁₃H₁₆, and it has a molecular weight of 172.27 g/mol. The compound features a bicyclic structure, comprising a five-membered cyclopentene fused to a six-membered benzene ring, which contributes to its distinct chemical properties. The presence of the tert-butyl group enhances its steric bulk and influences its reactivity and interactions in various chemical environments.
- Oxidation: This compound can be oxidized to form ketones or carboxylic acids using agents such as potassium permanganate or chromium trioxide. For example, oxidation can yield 3-tert-butyl-1H-indanone.
- Reduction: Reduction reactions can convert 1-tert-butyl-1H-indene to its saturated analogs, such as 3-tert-butyl-1H-indane, typically using hydrogen gas in the presence of a palladium catalyst.
- Electrophilic Substitution: The indene ring can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups. For instance, nitration can occur using a mixture of nitric and sulfuric acids, resulting in compounds like 3-tert-butyl-5-nitro-1H-indene.
Research into the biological activity of 1-tert-butyl-1H-indene and its derivatives has indicated potential therapeutic properties. Some studies suggest that derivatives of this compound may exhibit anti-inflammatory and anticancer activities. The specific mechanisms by which these compounds exert their biological effects often involve interactions with molecular targets such as enzymes or receptors, influenced by the tert-butyl group's steric and electronic properties .
The synthesis of 1-tert-butyl-1H-indene typically involves the Friedel-Crafts alkylation method. In this process, indene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride under anhydrous conditions to prevent hydrolysis. This method is favored for its efficiency and ability to produce high yields of the desired product. On an industrial scale, continuous flow processes may be employed to enhance efficiency further and ensure product purity .
1-tert-Butyl-1H-indene has several applications across different fields:
- Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules due to its unique structural characteristics.
- Material Science: The compound is utilized in producing specialty chemicals and materials, including polymers and resins.
- Pharmaceutical Research: Its derivatives are being explored for potential therapeutic uses, particularly in developing anti-inflammatory and anticancer agents .
Several compounds share structural similarities with 1-tert-butyl-1H-indene, including:
| Compound Name | Structure Characteristics | Uniqueness |
|---|---|---|
| Indene | Parent compound without substituents | Lacks steric bulk from substituents |
| 2-tert-butyl-1H-indene | Tert-butyl group at the second position | Different steric effects compared to 1-tert-butyl |
| 3-tert-butyl-1H-indene | Tert-butyl group at the third position | Unique reactivity profile due to positional isomerism |
| 5-(tert-butyl)-2,3-dihydro-1H-indene | Saturated form with tert-butyl group | Reduced reactivity due to saturation |
The uniqueness of 1-tert-butyl-1H-indene lies in the specific positioning of the tert-butyl group at the first position on the indene ring. This positioning affects both its chemical reactivity and physical properties compared to other positional isomers and the parent compound. The steric effects introduced by the tert-butyl group can lead to distinct reactivities that are advantageous for targeted synthetic applications .








